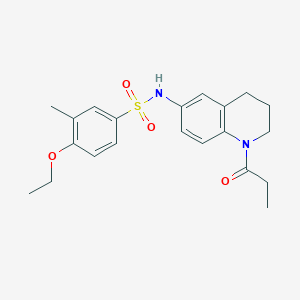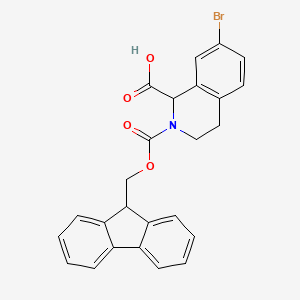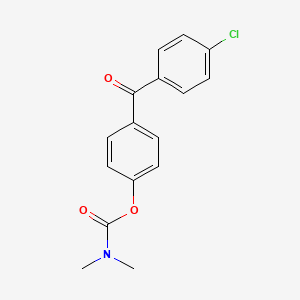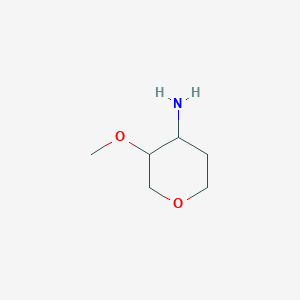![molecular formula C23H23N3O5 B2635864 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-12-8](/img/structure/B2635864.png)
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the 1,3-benzodioxol-5-ylcarbonyl group could potentially be introduced via a condensation reaction . The 4-methylbenzyl group might be introduced through a Friedel-Crafts alkylation . The 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety could potentially be synthesized through a series of cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The 1,3-benzodioxol-5-ylcarbonyl and 4-methylbenzyl groups are aromatic, which could contribute to the compound’s stability and reactivity . The 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety is a spirocyclic structure, which could impart unique stereochemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The aromatic groups could undergo electrophilic aromatic substitution reactions, while the carbonyl groups could undergo nucleophilic addition reactions. The spirocyclic structure could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and carbonyl groups could contribute to its polarity, solubility, and reactivity. The spirocyclic structure could influence its stereochemistry and shape .Applications De Recherche Scientifique
Anxiolytic Drug Development
Compounds with structures related to "8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" have been studied for their anxiolytic properties. For instance, buspirone, a member of the azaspirodecanedione class, exhibits anxiolytic effects without the typical sedative or addictive properties of benzodiazepines. This suggests that similar compounds could offer new pathways for treating anxiety disorders with potentially fewer side effects (Goldberg, 1984).
Luminescent Materials
The incorporation of specific functional groups, as found in the compound , into polymers like polymethyl methacrylate (PMMA) has been shown to improve the scintillation properties of plastic scintillators. These materials are crucial in radiation detection technologies, suggesting that such compounds could enhance the efficiency and stability of luminescent materials in various applications (Salimgareeva & Kolesov, 2005).
Medicinal Chemistry
Compounds with triazine scaffolds, similar to the core structure of the specified compound, exhibit a wide range of biological activities. They have been investigated for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This highlights the significance of such structures in the development of new therapeutic agents with broad pharmacological applications (Verma, Sinha, & Bansal, 2019).
Environmental Applications
The study of novel brominated flame retardants, including those with benzodioxolyl groups, in indoor and environmental contexts suggests that compounds like "8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" could have implications in materials science, particularly in the development of safer, more effective flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-15-2-4-16(5-3-15)13-26-21(28)23(24-22(26)29)8-10-25(11-9-23)20(27)17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKCSDNPECSASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
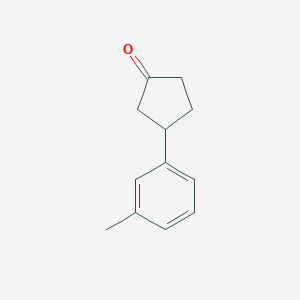
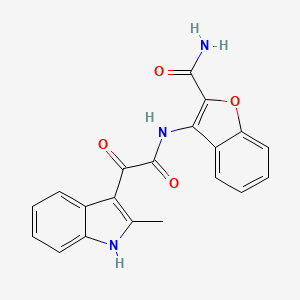
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2635786.png)
![(S)-3-amino-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxamide](/img/structure/B2635787.png)
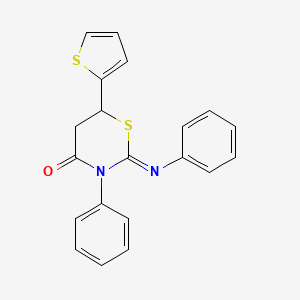


![[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol](/img/structure/B2635794.png)
![(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B2635796.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2635797.png)
